(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenoic acid is a complex organic compound characterized by its unique structural components, including a fluorobenzyl group, an iodine atom, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenoic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the fluorobenzyl ether: This step involves the reaction of 4-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the ether linkage.
Methoxylation: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide or a similar methylating agent.
Propenoic acid formation: The final step involves the formation of the propenoic acid moiety through a condensation reaction, often using a Wittig or Horner-Wadsworth-Emmons reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenoic acid moiety to an alkane or alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Similar in having a fluorobenzyl group but lacks the iodine and propenoic acid moieties.
2-Chloro-4,5-difluorobenzoic acid: Contains fluorine and a carboxylic acid group but differs in the overall structure and functional groups.
Uniqueness
(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2-propenoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various research fields.
Properties
Molecular Formula |
C17H14FIO4 |
---|---|
Molecular Weight |
428.19 g/mol |
IUPAC Name |
(E)-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H14FIO4/c1-22-15-9-12(4-7-16(20)21)8-14(19)17(15)23-10-11-2-5-13(18)6-3-11/h2-9H,10H2,1H3,(H,20,21)/b7-4+ |
InChI Key |
GWXZATDJCJOKKY-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)I)OCC2=CC=C(C=C2)F |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)I)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.